molecular formula C8H18ClNO B2363030 5-Propan-2-yl-1,4-oxazepane;hydrochloride CAS No. 2287273-23-6

5-Propan-2-yl-1,4-oxazepane;hydrochloride

Cat. No.: B2363030
CAS No.: 2287273-23-6
M. Wt: 179.69
InChI Key: HWQXSAONVVVUAO-UHFFFAOYSA-N
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Description

5-Propan-2-yl-1,4-oxazepane;hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of oxazepane, a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propan-2-yl-1,4-oxazepane;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-isopropyl-1,4-oxazepane with hydrochloric acid to form the hydrochloride salt. The reaction conditions often involve:

    Temperature: Room temperature

    Solvent: Aqueous or organic solvent

    Catalyst: None required

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process ensures high yield and purity through optimized reaction conditions and purification techniques such as crystallization or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Propan-2-yl-1,4-oxazepane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxazepane N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction to amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, room temperature.

    Reduction: Lithium aluminum hydride, dry ether, reflux.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

Major Products Formed

    Oxidation: Oxazepane N-oxide

    Reduction: Amine derivatives

    Substitution: Substituted oxazepane derivatives

Scientific Research Applications

5-Propan-2-yl-1,4-oxazepane;hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Propan-2-yl-1,4-oxazepane;hydrochloride involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Isopropyl-1,4-oxazepane
  • 5-Methyl-1,4-oxazepane
  • 5-Ethyl-1,4-oxazepane

Uniqueness

5-Propan-2-yl-1,4-oxazepane;hydrochloride is unique due to its specific isopropyl substitution, which imparts distinct chemical and physical properties. This substitution can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-propan-2-yl-1,4-oxazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7(2)8-3-5-10-6-4-9-8;/h7-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQXSAONVVVUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCOCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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